molecular formula C23H24ClN3OS B6516755 N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899931-40-9

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516755
CAS No.: 899931-40-9
M. Wt: 426.0 g/mol
InChI Key: NMFDOVZCSQLJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. Its molecular formula is C₂₂H₂₃ClN₄OS, with a molecular weight of 426.97 g/mol . The compound’s structure includes a 4-chlorophenyl group linked via a sulfanyl-acetamide bridge to a spirocyclic diaza ring substituted with a 4-methylphenyl moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3OS/c1-16-5-7-17(8-6-16)21-22(27-23(26-21)13-3-2-4-14-23)29-15-20(28)25-19-11-9-18(24)10-12-19/h5-12H,2-4,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFDOVZCSQLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS Number: 899931-37-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC22H22ClN3OS
Molecular Weight411.9 g/mol
CAS Number899931-37-4

The structure features a spirocyclic framework that is crucial for its biological activity. The presence of a chlorophenyl group and a sulfanyl moiety enhances its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may induce apoptosis through the modulation of apoptotic pathways, particularly by increasing the Bax/Bcl-2 ratio and activating caspases in treated cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated varying IC50 values depending on the cell line, suggesting selective cytotoxicity. For instance, derivatives with modifications to the core structure showed enhanced activity compared to the parent compound .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds:

  • Compound 4e exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells.
  • Compound 4i , a structural analog, showed even greater potency with an IC50 of 2.32 µg/mL against HepG2 cells .

These findings highlight the potential for structural modifications to enhance anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary screenings revealed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while showing weaker effects on other tested strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. Halogen-Substituted Derivatives

  • N-(3,4-dimethylphenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide : The addition of methyl groups (Mol. Wt. 435.0 g/mol) introduces steric hindrance, which could reduce binding affinity compared to the target compound .

b. Heterocyclic Variations

  • 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide : Incorporation of a benzodioxin group (Mol. Wt. 469.98 g/mol) increases polarity, likely altering solubility and pharmacokinetic properties .
  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Replacing the diazaspiro ring with a pyrimidine ring simplifies the structure (Mol.
Functional Group Replacements
  • N-(4-chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}-acetamide : The oxadiazole ring and pyrrolidine-sulfonyl group (vs. diazaspiro) enhance hydrogen-bonding capacity, improving inhibition of bacterial pili assembly .
  • N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : The indole moiety (Mol. Wt. 407.46 g/mol) confers π-π stacking interactions, increasing enzyme inhibition potency compared to the target compound .

Key SAR Insights :

  • Electron-withdrawing groups (e.g., Cl, Br) at the para position of the phenyl ring enhance antimicrobial activity by increasing electrophilicity and interaction with microbial enzymes .
  • Spirocyclic systems improve metabolic stability compared to linear heterocycles (e.g., oxadiazoles) due to restricted rotation and reduced enzymatic degradation .
  • Sulfanyl linkages are critical for hydrogen bonding and disulfide bridge disruption in pathogens, as seen in analogues with MIC values <25 µg/mL .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic Data and Stability
Compound Crystal System Hydrogen Bonding Interactions Stability Notes Reference
Target Compound Not reported Likely C–H⋯O/N and π-π interactions (inferred) High rigidity from spiro ring
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Monoclinic, P2₁/c C9–H9B⋯O3, C2–H5⋯O5 Stabilized by head-to-tail interactions
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide Triclinic, P1 N–H⋯O, C–H⋯O Enhanced solubility via sulfonamide

Key Findings :

  • The target compound’s diazaspiro ring likely contributes to dense crystal packing, reducing solubility but enhancing thermal stability .
  • Methoxy and sulfonamide groups in analogues improve aqueous solubility via polar interactions, as seen in N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.